![molecular formula C11H12FNO B11765857 4-(3-Fluorophenyl)piperidin-2-one](/img/structure/B11765857.png)
4-(3-Fluorophenyl)piperidin-2-one
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Overview
Description
4-(3-Fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the third position and a piperidin-2-one moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Central Nervous System Disorders
The compound has been studied for its efficacy in treating various central nervous system disorders, including:
- Depression and Anxiety : Research indicates that derivatives of piperidine, including 4-(3-Fluorophenyl)piperidin-2-one, exhibit selective serotonin and norepinephrine reuptake inhibition, making them potential candidates for treating depression and anxiety disorders .
- Obsessive-Compulsive Disorder : The compound's mechanism of action aligns with that of existing SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting it may be effective in managing obsessive-compulsive disorder symptoms .
Addiction Treatment
The compound has shown promise in addressing substance use disorders, particularly alcohol addiction. Its pharmacological profile suggests potential utility in reducing cravings and withdrawal symptoms associated with alcohol dependence .
Pain Management
Research has indicated that piperidine derivatives can possess analgesic properties. The structure of this compound may contribute to pain relief mechanisms, making it a candidate for further investigation in pain management therapies .
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of piperidine derivatives. The synthesis of related compounds has demonstrated activity against various bacterial strains, suggesting that this compound could also exhibit similar antimicrobial effects .
Antimalarial Properties
The exploration of piperidine derivatives for antimalarial activity has yielded promising results. Compounds with structural similarities to this compound have been evaluated against Plasmodium falciparum, showing potential as new antimalarial agents amid rising drug resistance .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for pharmacological testing. The compound's molecular formula is C11H14FN with a molecular weight of 195.24 g/mol, indicating its suitability for various biological applications due to its manageable size and structure.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)piperidin-2-one
- 4-(2-Fluorophenyl)piperidin-2-one
- 4-(3-Chlorophenyl)piperidin-2-one
Comparison: 4-(3-Fluorophenyl)piperidin-2-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Biological Activity
4-(3-Fluorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
This compound is characterized by its piperidine structure, which is modified by a fluorophenyl group. The molecular formula is C11H12FNO, and its structure allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of piperidin-2-one with a suitable fluorinated phenyl derivative. Various synthetic routes have been explored to optimize yield and purity, often employing techniques like refluxing in organic solvents or microwave-assisted synthesis.
Antiviral Activity
Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. For instance, studies on related piperidine derivatives showed moderate activity against viruses such as HIV and HSV-1, indicating potential therapeutic applications in antiviral drug development .
Antimicrobial and Anticancer Properties
Compounds structurally similar to this compound have been investigated for their antimicrobial and anticancer activities. Notably, a series of piperidine derivatives were tested for their efficacy against various bacterial strains and cancer cell lines, showing promising results that warrant further exploration .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors that play critical roles in disease pathways. For example, some studies suggest interactions with acetylcholinesterase (AChE), which is a target for Alzheimer’s disease therapeutics .
Study 1: Antiviral Screening
In a study evaluating the antiviral potential of piperidine derivatives, this compound was included in a panel of compounds tested against HIV-1. The compound demonstrated moderate protective effects in vitro, suggesting that structural modifications could enhance its efficacy against viral infections .
Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of piperidine derivatives. The study found that certain analogs exhibited significant inhibition against Gram-positive and Gram-negative bacteria. While specific data for this compound was not detailed, the findings highlight the potential of similar compounds in developing new antimicrobial agents .
Comparative Analysis
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(3-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
InChI Key |
PJWVEXWFDLUEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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